N-Benzyl-2-butanamine
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Overview
Description
N-Benzyl-2-butanamine is an organic compound with the molecular formula C11H17N. It is a secondary amine, where the nitrogen atom is bonded to a benzyl group and a butyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-butanamine can be synthesized through several methods. One common method involves the reductive amination of 2-butanone with benzylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of benzylidene-2-butanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines or other reduced derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N-Benzyl-2-butanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Research explores its potential as a lead compound for drug development, particularly in neuropsychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-butanamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic attacks. Its benzyl group provides hydrophobic interactions, which can influence its binding affinity to specific receptors or enzymes. The compound’s effects are mediated through its interaction with neurotransmitter receptors and other biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methyl-4-nitroaniline: Known for its nonlinear optical properties.
N-Benzyl-2-phenylethylamine: Studied for its psychoactive effects.
N-Benzyl-2-propanamine: Used in organic synthesis as an intermediate.
Uniqueness
N-Benzyl-2-butanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group and a butyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-benzylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZQAJYUZEPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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